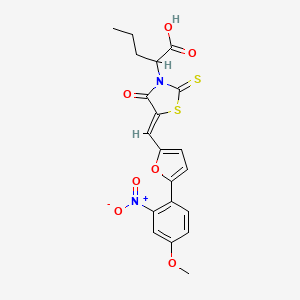

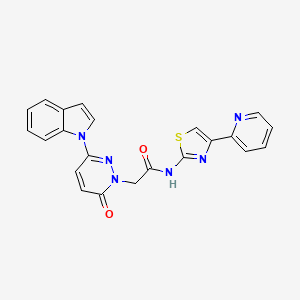

![molecular formula C23H25NO6S B2688929 Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 477510-43-3](/img/structure/B2688929.png)

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves a multistep process. The process begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methyl 3-amino-4-ethoxybenzoate. The product is then cyclized to form the benzothiophene ring, and the final compound is obtained by deprotection of the ester group.Molecular Structure Analysis

The molecular structure of this compound includes a benzothiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate, which are commonly used in over-the-counter sleep aids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in heterocyclic chemistry has focused on the synthesis and modification of benzo[b]thiophene derivatives due to their interesting chemical properties and potential applications. For instance, the study by Mlostoń et al. explores the synthesis of trifluoromethyl-substituted sulfur heterocycles using derivatives of 3,3,3-trifluoropyruvate, highlighting the versatility of thiophene-based compounds in creating compounds with potential electronic and optical properties (Mlostoń, Gendek, & Heimgartner, 1996).

Potential Applications in Material Science

Thiophene derivatives have been investigated for their potential in creating new materials with desirable electronic and optical properties. For example, Zhao et al. reported on metal-organic frameworks constructed from thiophene-functionalized dicarboxylate, demonstrating applications in luminescence sensing and pesticide removal, which suggests that derivatives like "Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate" could find use in environmental monitoring and purification processes (Zhao et al., 2017).

Pharmacological Research

Although direct studies on "Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate" in pharmacology are not available, related research on benzo[b]thiophene derivatives has identified compounds with significant bioactivity. Bridges et al. synthesized 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase, indicating the potential of benzo[b]thiophene derivatives in developing new therapeutic agents (Bridges et al., 1993).

Propriétés

IUPAC Name |

methyl 3-[(3,4,5-triethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6S/c1-5-28-16-12-14(13-17(29-6-2)20(16)30-7-3)22(25)24-19-15-10-8-9-11-18(15)31-21(19)23(26)27-4/h8-13H,5-7H2,1-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVUBEFMZSIWLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3,4,5-triethoxybenzamido)benzo[b]thiophene-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(methylsulfanyl)pyridine-3-carbonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B2688847.png)

![3-isopropyl-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2688848.png)

![7-ethoxy-N-(8H-indeno[1,2-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2688850.png)

![6-chloro-N-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N,5-dimethylpyridine-3-sulfonamide](/img/structure/B2688853.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)